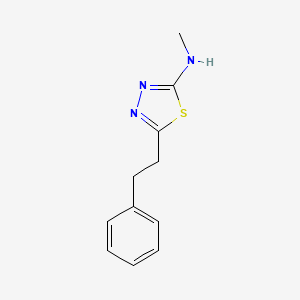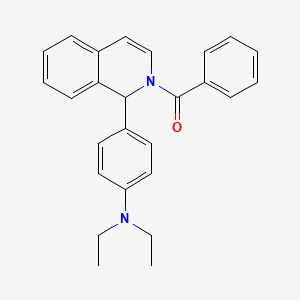
(1-(4-(Diethylamino)phenyl)isoquinolin-2(1H)-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(4-(Diethylamino)phenyl)isoquinolin-2(1H)-yl)(phenyl)methanone is a complex organic compound that features an isoquinoline core substituted with a diethylamino group and a phenylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-(Diethylamino)phenyl)isoquinolin-2(1H)-yl)(phenyl)methanone typically involves multi-step organic reactions. One common approach is the transition-metal-free synthesis, which involves the reaction of arynes with substituted oxazoles through a tandem Diels–Alder reaction, followed by dehydrogenation, aromatization, and tautomerization processes . This method is advantageous due to its moderate to excellent yields and scalability.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(1-(4-(Diethylamino)phenyl)isoquinolin-2(1H)-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline derivatives with hydroxyl or carbonyl groups, while reduction may yield fully hydrogenated isoquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1-(4-(Diethylamino)phenyl)isoquinolin-2(1H)-yl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its isoquinoline core is a common motif in many biologically active molecules, making it a valuable scaffold for the development of new therapeutic agents.
Industry
In industry, this compound can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for use in optoelectronic devices.
Mechanism of Action
The mechanism of action of (1-(4-(Diethylamino)phenyl)isoquinolin-2(1H)-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s isoquinoline core can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A simpler compound with a similar core structure.
(1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-phenyl formate: A related compound with different substituents.
4-amino isoquinolin-1(2H)-ones: Compounds with an amino group at the 4-position.
Uniqueness
(1-(4-(Diethylamino)phenyl)isoquinolin-2(1H)-yl)(phenyl)methanone is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it suitable for specialized applications in drug design and materials science, where other similar compounds may not be as effective.
Properties
CAS No. |
32564-84-4 |
|---|---|
Molecular Formula |
C26H26N2O |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
[1-[4-(diethylamino)phenyl]-1H-isoquinolin-2-yl]-phenylmethanone |
InChI |
InChI=1S/C26H26N2O/c1-3-27(4-2)23-16-14-21(15-17-23)25-24-13-9-8-10-20(24)18-19-28(25)26(29)22-11-6-5-7-12-22/h5-19,25H,3-4H2,1-2H3 |
InChI Key |
SMOWKNYSKDVJAX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2C3=CC=CC=C3C=CN2C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-[5-(3-Hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-L-cysteine](/img/structure/B12900411.png)
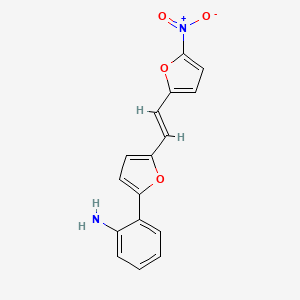
![2-Chloro-1-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B12900417.png)
![Isoxazole, 5-[3-(2-pyrrolidinyl)-1-propynyl]-](/img/structure/B12900419.png)

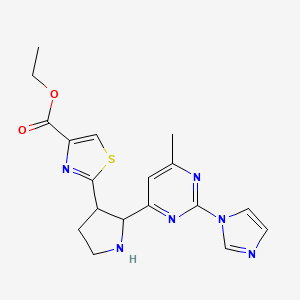
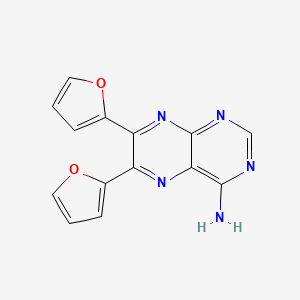
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl benzoate](/img/structure/B12900447.png)
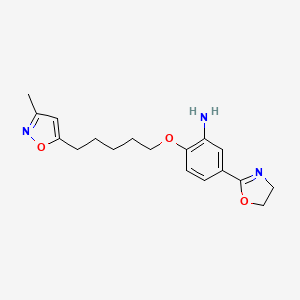
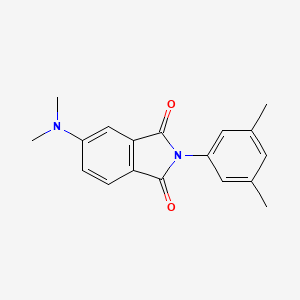

![2-[4-(4-Cyanophenoxy)phenyl]-1-benzofuran-5-carbonitrile](/img/structure/B12900475.png)

